molecular formula C13H16ClN3 B11723980 2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile

2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile

Cat. No.: B11723980
M. Wt: 249.74 g/mol
InChI Key: FXENLVQWIGVWIH-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C13H16ClN3. This compound is characterized by the presence of a chloro group, a benzonitrile moiety, and a piperazine ring substituted with two methyl groups. It is a white crystalline solid that is slightly soluble in water but soluble in common organic solvents like methanol, ethanol, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile involves the reaction of 2-chloro-4-nitrobenzonitrile with 3,5-dimethylpiperazine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloro-4-nitrobenzonitrile and 3,5-dimethylpiperazine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted benzonitriles.

    Oxidation: Products include benzoic acids or corresponding oxides.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors that play a crucial role in the parasympathetic nervous system. The compound acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to muscle relaxation and reduced secretion of glands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties, particularly its interaction with mAChRs. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C13H16ClN3/c1-9-7-17(8-10(2)16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3

InChI Key

FXENLVQWIGVWIH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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